molecular formula C12H13O4- B12365612 1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester

1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester

Cat. No.: B12365612
M. Wt: 221.23 g/mol
InChI Key: ILBDCOLCHNVWNS-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Esterification: One common method for preparing 4-(tert-Butoxycarbonyl)benzoic acid involves the esterification of benzoic acid with tert-butanol. The reaction is typically catalyzed by sulfuric acid or sulfuric acid dimethyl ester.

    Flow Microreactor Systems: A more sustainable and efficient method involves the use of flow microreactor systems.

Industrial Production Methods: Industrial production of 4-(tert-Butoxycarbonyl)benzoic acid typically involves large-scale esterification processes using benzoic acid and tert-butanol. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Protecting Group: 4-(tert-Butoxycarbonyl)benzoic acid is widely used as a protecting group for carboxylic acids in organic synthesis.

Biology and Medicine:

    Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)benzoic acid involves the formation of a covalent bond between the carbon atom of the tert-butyl group and the carboxyl group of the benzene-1,4-dicarboxylic acid. This bond formation occurs via a nucleophilic substitution reaction, where the tert-butoxycarbonyl group acts as a leaving group .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13O4-

Molecular Weight

221.23 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14)/p-1

InChI Key

ILBDCOLCHNVWNS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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